molecular formula C8H16O B1606726 2-Octen-4-ol CAS No. 4798-61-2

2-Octen-4-ol

Cat. No. B1606726
CAS RN: 4798-61-2
M. Wt: 128.21 g/mol
InChI Key: WGDUEFYADBRNKG-UHFFFAOYSA-N
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Description

2-Octen-4-ol is a chemical compound with the molecular formula C8H16O . It has an average mass of 128.212 Da and a monoisotopic mass of 128.120117 Da . It is also known by other names such as Oct-2-en-4-ol .


Synthesis Analysis

The synthesis of 2-Octen-4-ol involves a two-stage process. In the first stage, (E)-2-octen-4-one reacts with lithium aluminium tetrahydride in tetrahydrofuran at a temperature between 5 and 20 degrees Celsius for 1.5 hours under an inert atmosphere . In the second stage, water and sodium hydroxide are added to the mixture in tetrahydrofuran at 7 degrees Celsius for 1 hour, also under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 2-Octen-4-ol can be represented by the InChI string: InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,6,8-9H,3,5,7H2,1-2H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Octen-4-ol has a molecular weight of 128.2120 . The compound has various properties that have been critically evaluated, including normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, refractive index, viscosity, and thermal conductivity .

Scientific Research Applications

Mosquito Attractants and Repellents

2-Octen-4-ol and its analogs, such as 1-octen-3-ol, have been extensively studied for their role in attracting or repelling mosquitoes. Research indicates that these compounds are strong attractants for certain mosquito species. In semi-field evaluations, various alkenol analogs of 1-octen-3-ol were synthesized and tested for their attractiveness to Aedes albopictus and Culex quinquefasciatus. Some analogs demonstrated significant mosquito attraction, indicating potential applications in mosquito control strategies (Cilek et al., 2011). Additionally, another study found that specific odorant receptors in mosquitoes show selectivity towards different enantiomers of 1-octen-3-ol, which has implications for developing targeted mosquito repellents (Xu et al., 2015).

Fungal Growth and Aroma Production

2-Octen-4-ol, closely related to 1-octen-3-ol, plays a significant role in the aroma and flavor profiles of various fungi. For instance, 1-octen-3-ol is a self-inhibitor produced by Penicillium paneum, impacting the germination process of its conidia. This inhibition is reversible and associated with changes in membrane permeability and intracellular processes (Chitarra et al., 2005). Furthermore, the volatile compound is responsible for the unique fungal aroma of edible mushrooms, as demonstrated in a study on Melittis melissophyllum subsp. melissophyllum (Maggi et al., 2010).

Plant Defense Mechanisms

1-Octen-3-ol, a major volatile metabolite produced by mold fungi, has been observed to induce defense responses in Arabidopsis thaliana. When exposed to this compound, certain defense genes are activated, enhancing the plant's resistance against pathogens like Botrytis cinerea. This indicates a potential role for octenols in plant defense signaling and response mechanisms (Kishimoto et al., 2007).

Chemical Synthesis and Catalysis

The synthesis and catalytic properties of 2-Octen-4-ol and related compounds have also been a subject of research. Studies on the selective oxidation of allylic alcohols like 1-octen-3-ol with H2O2 have provided insights into kinetic features and working mechanisms of certain catalysts. These findings have implications for the development of environmentally friendly catalyst systems and understanding the role of different structural elements in catalysis (Kera et al., 2002).

Safety And Hazards

2-Octen-4-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(E)-oct-2-en-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h4,6,8-9H,3,5,7H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDUEFYADBRNKG-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(/C=C/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316363
Record name (2E)-2-Octen-4-ol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; fruity berry
Record name (E)-2-Octen-4-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1073/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

175.00 to 176.00 °C. @ 760.00 mm Hg
Record name (±)-(E)-2-Octen-4-ol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, 50% soluble in ethanol (in ethanol)
Record name (E)-2-Octen-4-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.830-0.838
Record name (E)-2-Octen-4-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Product Name

2-Octen-4-ol

CAS RN

20125-81-9, 4798-61-2
Record name (2E)-2-Octen-4-ol
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Record name Oct-2-en-4-ol
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Record name 2-Octen-4-ol
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Record name (2E)-2-Octen-4-ol
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Record name (E)-oct-2-en-4-ol
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Record name 2-OCTEN-4-OL, (2E)-
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Record name (±)-(E)-2-Octen-4-ol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

31.5 g of crotonaldehyde are added dropwise, at -20° C. in the course of 75 minutes, to 32 g of butyllithium, dissolved in 145.8 g of toluene. After the reaction has proceeded for two hours, the temperature increasing slowly to 0° C., 250 ml of water are carefully added dropwise. The aqueous phase is separated off and washed once with 100 ml of toluene. The combined organic phases are washed neutral with water, dried over sodium sulphate and distilled. 46 g of oct-2-en-4-ol of boiling point 68°-72° C./13 mb are obtained. According to the gas chromatogram, the purity is 96%. The NMR spectrum confirms the expected structure.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
145.8 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
G Zeedan, AM Abdalhamed, ME Ottai… - Egypt. J. Microb …, 2014 - researchgate.net
Medicinal plants are considered new resources for producing agents that could act as alternatives to antibiotics in treatment of antibiotic-resistant bacteria. The present study aimed to …
Number of citations: 38 www.researchgate.net
T Shono, Y Morishima, N Moriyoshi… - The Journal of …, 1994 - ACS Publications
… For example, the coupling of acetone with trons-2-octen-4-ol (trans-3e, an allylic alcohol) took place with a reasonable yield (run 5), whereas that with trons-2-octen-5-ol (6, a …
Number of citations: 1 pubs.acs.org
WG Dauben, RE Wolf - The Journal of Organic Chemistry, 1970 - ACS Publications
… A solution of 3.78g (30 mmol) of cfs-2-octen-4-ol in 15 ml of dry diethyl ether was added to a mixture of 5.49 g (84.2 mmol) of zinc-copper couple (Metal Hydrides LPO 100), 17.67 g (66 …
Number of citations: 104 pubs.acs.org
D Rochat, C Malosse, M Lettere, PH Ducrot… - Journal of Chemical …, 1991 - Springer
… Racemic (2E)-6-methyl-2-hepten-4-ol (I), (2E)-5methyl-2-hepten-4-ol (II), and (2E)-2-octen-4-ol (III) were synthesized by reacting crotonaldehyde at -10~ in THF with Grignard reagents …
Number of citations: 149 link.springer.com
T Onami, M Ikeda, SS Woodard - Bulletin of the Chemical Society of …, 1996 - journal.csj.jp
… Although anhydrous chloramine-T (2) does not react with 2-Octen-4-ol in 1,2-dichloroethane at 80 C, … When oxidant 7 was used for the catalytic oxidation of 2-octen-4-ol under the same …
Number of citations: 26 www.journal.csj.jp
QY Tang, W Fu, YF Zhou, DZ Zhou - Hubei Minzu Xueyuan Xuebao …, 2014 - cabdirect.org
… volatile substances also contains 3-Hexen-1-ol,2-Octen-4-ol, 1-isopropyl-2-methylbenzene, β-pinene, D-limonene,5,5-dimethyl-1-ethyl-1,3-cyclopentadiene, Camphene, E-β-Farnesene…
Number of citations: 2 www.cabdirect.org
LD Corey - 1986 - summit.sfu.ca
This study reports the discovery that tributyltin diethylaluminum efficiently converts a-bromoepoxides to allylic alcohols via reductive elimination. Other reagents may be utilized for this …
Number of citations: 3 summit.sfu.ca
CD Hurd, MP PUTERBAUGH - The Journal of Organic Chemistry, 1937 - ACS Publications
During the past five years study liasbeen made of a variety of alkylallyl (pentenyl, hexenyl, heptenyl) ethers of phenol, 1 pyrogallol, 2 resor-cinol, 3 and fluorescein. 4 In this work it was …
Number of citations: 5 pubs.acs.org
PH van der Schaft, N ter Burg, S van den Bosch… - Applied microbiology …, 1992 - Springer
… It is known from the literature that a culture of Polyporus durus excretes both 4-octanolide and 2-octen-4-olide as a result of its secondary metabolism (Berger et al. 1986). It was found in …
Number of citations: 35 link.springer.com
DA Campbell - The Journal of Organic Chemistry, 1992 - ACS Publications
… chromatographic separation of the crude oil (Si02, hexane/EtOAc (6:1)) afforded optically active 2-methyl-2-octen-4-ol along with the corresponding epoxy alcohol with the …
Number of citations: 140 pubs.acs.org

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